molecular formula C13H18N2O4S B1328640 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine CAS No. 942474-62-6

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine

Cat. No. B1328640
M. Wt: 298.36 g/mol
InChI Key: FMCMPRSPZOAYQF-UHFFFAOYSA-N
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Description

The compound "1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The ethylsulfonyl and nitrophenyl groups attached to the piperidine ring are likely to influence the compound's chemical properties and biological activity.

Synthesis Analysis

The synthesis of related piperidine compounds involves various chemical reactions, including condensation and substitution reactions. For instance, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride in methylene dichloride using triethylamine as the base . This method could potentially be adapted for the synthesis of "1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of similar compounds, revealing details such as the chair conformation of the piperidine ring and the geometry around the sulfur atom . The molecular structure of "1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine" would likely exhibit similar features, with the ethylsulfonyl and nitrophenyl groups influencing the overall molecular geometry.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cycloaddition with organic azides to form sulfonamides . Nitration reactions are also possible, as seen in the synthesis of nitrophenyl derivatives . These reactions could be relevant for further functionalization of "1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine."

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by substituents on the piperidine ring. For example, the introduction of sulfonyl and nitro groups can affect the compound's solubility, stability, and reactivity. The bioavailability of such compounds can be improved by modifying the substituents, as demonstrated by the development of orally bioavailable, brain-penetrant analogues of piperidine sulfones . The presence of the ethylsulfonyl and nitrophenyl groups in "1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine" would be expected to have a significant impact on its physical and chemical properties, potentially enhancing its biological activity and pharmacokinetic profile.

Scientific Research Applications

Synthesis and Biological Activities

  • Biological Screening and Synthesis of Piperidine Derivatives : A series of compounds derived from 1-(4-nitrophenylsulfonyl) piperidine were synthesized to evaluate their biological activities. These compounds showed significant anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibition activities. Molecular docking studies identified the active sites responsible for AChE inhibition, making these compounds potentially useful for therapeutic applications (Iqbal et al., 2020).

  • Evaluation and Docking of Piperidine-4-carbohydrazide Derivatives : A series of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and evaluated for their AChE and butyrylcholinesterase (BChE) enzyme inhibition activities. Molecular docking was used to examine their binding interactions with human AChE and BChE proteins, showing their potential as excellent inhibitors (Khalid et al., 2014).

Anticancer Potential

  • Anticancer Agents in Piperidine Derivatives : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Certain derivatives showed strong anticancer properties, indicating their potential as therapeutic agents (Rehman et al., 2018).

Antibacterial Activities

  • Synthesis and Antibacterial Evaluation of Piperidine Nucleus Derivatives : Derivatives of 5-[1-(4-nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol were synthesized and screened for antibacterial activity against various bacterial strains, revealing their potential as antibacterial agents (Iqbal et al., 2017).

  • Study of N-Substituted Piperidine Derivatives for Antibacterial Activity : N-substituted derivatives of piperidine were synthesized and screened for antibacterial activity, displaying moderate to high effectiveness against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Chemical Properties and Structural Analysis

  • Crystal Structures Involving Piperidine : The crystal structures of salts from piperidine with other acids were characterized, showing significant N–H···O hydrogen bonds and other non-covalent interactions important in structure extension (Jin et al., 2015).

  • Spectral Analysis of Piperidine Derivatives : Spectral techniques were used to elucidate the structures of synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were evaluated for enzyme inhibition and molecular docking studies (Khalid et al., 2016).

Enantiomeric Resolution and Studies

  • Enantiomeric Resolution in Piperidine Derivatives : Studies on the enantiomeric resolution of certain piperidine derivatives were conducted, providing insights into the chiral recognition mechanism and the importance of hydrogen bonding and π–π interactions (Ali et al., 2016).

properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-20(18,19)11-6-7-12(13(10-11)15(16)17)14-8-4-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCMPRSPZOAYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine

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